8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Catalog No.
S13039141
CAS No.
155366-02-2
M.F
C14H14F2O2
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-en...

CAS Number

155366-02-2

Product Name

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

IUPAC Name

8-(3,5-difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Molecular Formula

C14H14F2O2

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C14H14F2O2/c15-12-7-11(8-13(16)9-12)10-1-3-14(4-2-10)17-5-6-18-14/h1,7-9H,2-6H2

InChI Key

HYFKSBBPWWJJKI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1C3=CC(=CC(=C3)F)F)OCCO2

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a complex organic compound that belongs to the class of spiro compounds. Its molecular formula is C11H10F2O2C_{11}H_{10}F_2O_2, and it features a unique spirocyclic structure characterized by a dioxaspiro framework. This compound contains a difluorophenyl group, which enhances its chemical properties and potential biological activity. The presence of fluorine atoms in the aromatic ring can significantly influence the compound's reactivity and interaction with biological targets.

The chemical behavior of 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene can be analyzed through various reactions typical for dioxaspiro compounds. These may include:

  • Electrophilic Aromatic Substitution: The difluorophenyl group can undergo electrophilic substitution reactions, where electrophiles attack the aromatic ring.
  • Nucleophilic Addition: The dioxaspiro structure may react with nucleophiles at the carbonyl or ether functionalities.
  • Ring Opening Reactions: Under certain conditions, the spirocyclic structure might undergo ring-opening reactions, leading to the formation of linear or branched products.

Research into the biological activity of 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene indicates potential pharmacological properties. Compounds with similar structures have been investigated for their activity against various diseases, including:

  • Anticancer Properties: Some spiro compounds exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity: The unique structure may contribute to antimicrobial properties.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation.

Further studies are required to fully elucidate the specific biological mechanisms and therapeutic potential of this compound.

The synthesis of 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene can be approached through various synthetic routes:

  • Diels-Alder Reaction: Utilizing a diene and dienophile that incorporates the difluorophenyl moiety could yield the desired spiro compound.
  • Cyclization Reactions: Starting from suitable precursors, cyclization can be induced to form the dioxaspiro framework.
  • Functional Group Modifications: Post-synthesis modifications may enhance yield and purity.

Each method requires careful optimization of reaction conditions to achieve high selectivity and yield.

8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific biological pathways.
  • Material Science: The compound could be explored for use in advanced materials due to its distinctive chemical properties.
  • Agricultural Chemicals: Investigating its efficacy as a pesticide or herbicide could be beneficial.

Interaction studies involving 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene focus on its binding affinity to biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking Studies: To predict how this compound interacts with various biological targets.
  • In vitro Binding Assays: To empirically determine binding affinities and kinetics.

These studies will provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural characteristics with 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,4-Dioxaspiro[4.5]decan-8-oneC8H12O3C_8H_{12}O_3Contains a ketone group; used in synthetic organic chemistry
1,4-Dioxaspiro[4.5]decan-6-en-8-oneC8H10O3C_8H_{10}O_3Exhibits enone functionality; studied for biological activity
1,4-Dioxaspiro[4.5]decan-7-olC8H14O3C_8H_{14}O_3Hydroxyl group present; potential for diverse chemical reactivity

Uniqueness

The uniqueness of 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene lies in its difluorophenyl substitution which can enhance lipophilicity and alter pharmacokinetics compared to other similar compounds. This modification can lead to improved binding interactions with biological targets and potentially greater efficacy in therapeutic applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

252.09618601 g/mol

Monoisotopic Mass

252.09618601 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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